![molecular formula C18H13N4NaO6S B13795552 Sodium 2-[[4-[(4-hydroxyphenyl)azo]phenyl]amino]-5-nitrobenzenesulphonate CAS No. 67674-21-9](/img/structure/B13795552.png)
Sodium 2-[[4-[(4-hydroxyphenyl)azo]phenyl]amino]-5-nitrobenzenesulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 2-[[4-[(4-hydroxyphenyl)azo]phenyl]amino]-5-nitrobenzenesulphonate: is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This compound is known for its vibrant color and is widely used in various industrial applications, including textile dyeing and printing.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-[[4-[(4-hydroxyphenyl)azo]phenyl]amino]-5-nitrobenzenesulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of aniline to form 4-nitroaniline. This is followed by diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is then coupled with 4-aminophenol under alkaline conditions to form the azo compound. Finally, the compound is sulfonated using sulfuric acid to introduce the sulfonate group, resulting in the formation of the sodium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is usually isolated by filtration, washed, and dried before being packaged for use.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinone derivatives.
Reduction: The azo group (-N=N-) can be reduced to form corresponding amines. This reaction is typically carried out using reducing agents like sodium dithionite.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium dithionite or zinc dust in acidic medium.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like ferric chloride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学研究应用
Chemistry: The compound is used as a dye in various chemical processes, including the staining of biological specimens and the coloring of synthetic fibers.
Biology: In biological research, it is used as a staining agent to visualize cellular components under a microscope. It is also used in the study of enzyme activities and protein interactions.
Medicine: The compound has potential applications in the development of diagnostic agents and therapeutic drugs. Its ability to bind to specific proteins and enzymes makes it useful in medical research.
Industry: In the textile industry, it is used as a dye for fabrics. It is also used in the production of colored plastics, inks, and paints.
作用机制
The compound exerts its effects primarily through its azo group, which can undergo various chemical reactions. The azo group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to changes in their structure and function. The sulfonate group enhances the solubility of the compound in water, making it easier to use in aqueous solutions.
相似化合物的比较
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: Used in histology for staining amyloid proteins.
Sudan III: Used for staining lipids in biological specimens.
Uniqueness: Sodium 2-[[4-[(4-hydroxyphenyl)azo]phenyl]amino]-5-nitrobenzenesulphonate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its vibrant color and water solubility make it particularly useful in various industrial and research applications.
属性
CAS 编号 |
67674-21-9 |
|---|---|
分子式 |
C18H13N4NaO6S |
分子量 |
436.4 g/mol |
IUPAC 名称 |
sodium;2-[4-[(4-hydroxyphenyl)diazenyl]anilino]-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C18H14N4O6S.Na/c23-16-8-5-14(6-9-16)21-20-13-3-1-12(2-4-13)19-17-10-7-15(22(24)25)11-18(17)29(26,27)28;/h1-11,19,23H,(H,26,27,28);/q;+1/p-1 |
InChI 键 |
CJNUNQHAMCRMMS-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-])N=NC3=CC=C(C=C3)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


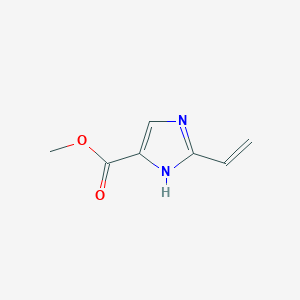
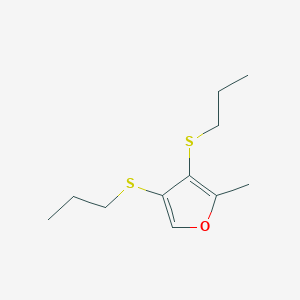
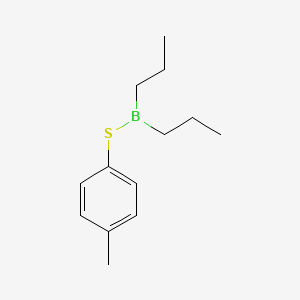
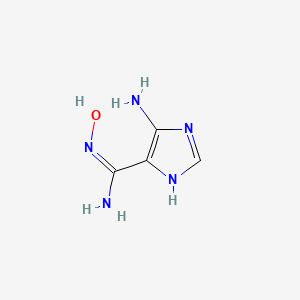
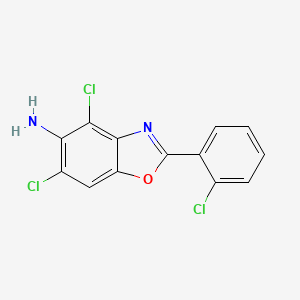
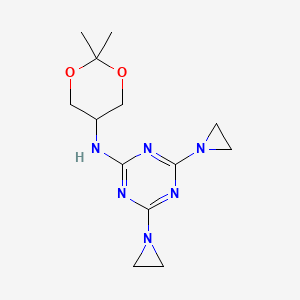
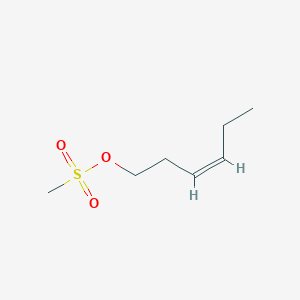
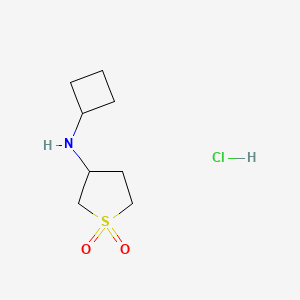
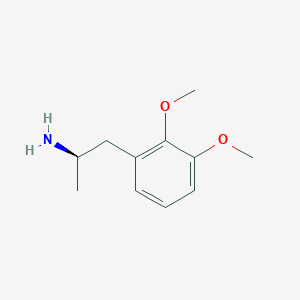
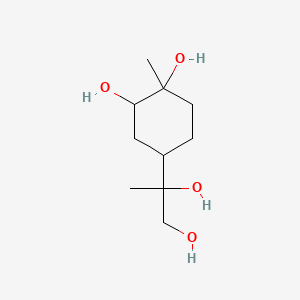
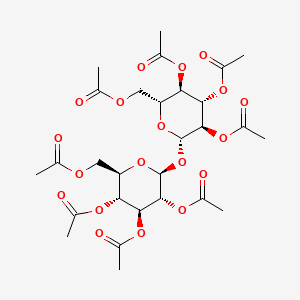
![[(E)-ethylideneamino] (Z)-3-hydroxybut-2-enoate](/img/structure/B13795556.png)
![Dopamine, [7-3H(N)]](/img/structure/B13795558.png)
![10,11-Dihydro-12-hydroxy-5-methyl-5H-dibenzo[a,d]cyclohepten-5,10-imine](/img/structure/B13795565.png)
